molecular formula C10H10N2O2 B1445347 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1159833-34-7

3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1445347
M. Wt: 190.2 g/mol
InChI Key: FCAKFFOHEXKACL-UHFFFAOYSA-N
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Description

“3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid” is a heterocyclic compound . It is recognized as a valuable scaffold in organic synthesis and pharmaceutical chemistry . It has been used in the development of antituberculosis agents .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored in various studies . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring was found to be responsible for the compound’s activity against Rab geranylgeranyl transferase (RGGT) .


Molecular Structure Analysis

The molecular structure of “3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid” includes a fused bicyclic 5,6 heterocycle . The structure–activity relationship of imidazo[1,2-a]pyridine analogues has been discussed in various studies .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Chemistry and Properties

  • Heterocyclic Chemistry : Heterocyclic compounds, including imidazo[1,2-a]pyridines, are known for their versatile chemical properties and roles in forming complex structures. For example, the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes has been reviewed, highlighting the preparation, properties, and applications of these ligands in coordination chemistry, demonstrating their spectroscopic, structural, magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

  • Kinase Inhibitors : Pyrazolo[3,4-b]pyridine derivatives have been reviewed for their role as kinase inhibitors, showing their versatility due to multiple binding modes with kinase enzymes. This scaffold is integral in designing selective inhibitors for the p38 mitogen-activated protein kinase, highlighting the importance of such heterocyclic compounds in developing new medications (Wenglowsky, 2013).

Antioxidant and Anti-inflammatory Agents

  • Antioxidant and Anti-inflammatory Research : The synthesis and pharmacological evaluation of benzofused thiazole derivatives indicate their potential as antioxidant and anti-inflammatory agents. This research underscores the importance of heterocyclic compounds in developing therapeutic agents (Raut et al., 2020).

Analytical and Biochemical Applications

  • Analytical Methods for Antioxidant Activity : Various analytical methods have been used to determine the antioxidant activity of compounds, including those based on the transfer of a hydrogen atom or an electron. These methods are critical in evaluating the antioxidant capacity of complex samples, highlighting the role of chemical and electrochemical assays in studying antioxidants (Munteanu & Apetrei, 2021).

Future Directions

The development of new TB drugs using imidazo[1,2-a]pyridine as a scaffold is a promising area of research . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

properties

IUPAC Name

3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-8-11-9(10(13)14)7(2)12(8)5-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAKFFOHEXKACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737860
Record name 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

1159833-34-7
Record name 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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